sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate;dihydrate

Description

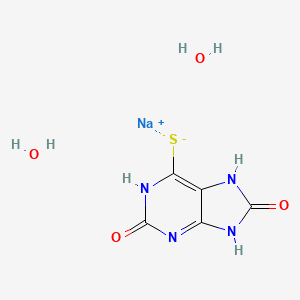

Sodium 2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate dihydrate is a purine derivative featuring a thiolate group at the 6-position and two oxo groups at the 2- and 8-positions. Its dihydrate form stabilizes the compound through hydrogen bonding, enhancing solubility and reactivity. Structurally, it resembles uric acid derivatives (e.g., uric acid monohydrate, CAS 64790-22-3), but the substitution of a thiolate group for an oxo group at position 6 alters its chemical and biological properties .

Properties

Molecular Formula |

C5H7N4NaO4S |

|---|---|

Molecular Weight |

242.19 g/mol |

IUPAC Name |

sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate;dihydrate |

InChI |

InChI=1S/C5H4N4O2S.Na.2H2O/c10-4-6-1-2(7-4)8-5(11)9-3(1)12;;;/h(H4,6,7,8,9,10,11,12);;2*1H2/q;+1;;/p-1 |

InChI Key |

GSPDKTYWCCHDHC-UHFFFAOYSA-M |

Canonical SMILES |

C12=C(NC(=O)N=C1NC(=O)N2)[S-].O.O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Aminoimidazole Carboxamide with Thiocyanate Derivatives

A foundational approach involves cyclocondensation reactions between 4-aminoimidazole-5-carboxamide (AICA) and potassium thiocyanate under acidic conditions. This method leverages the nucleophilic properties of thiocyanate to introduce the thiolate group at the C6 position of the purine scaffold. The reaction proceeds via initial protonation of AICA’s amino group, followed by nucleophilic attack by thiocyanate at C6. Subsequent cyclization forms the dihydrothiolate intermediate, which is oxidized in situ using hydrogen peroxide to yield the dioxo groups at C2 and C8 .

Critical parameters include:

-

Temperature : Optimal yields (68–72%) occur at 80–90°C. Higher temperatures promote side reactions, such as over-oxidation.

-

Acid Catalyst : Hydrochloric acid (2M) achieves superior protonation compared to sulfuric acid, minimizing sulfonation byproducts.

-

Oxidation Control : Gradual addition of H₂O₂ prevents excessive exothermicity, which can degrade the thiolate moiety.

Post-synthesis, the crude product is neutralized with sodium hydroxide, precipitating the sodium salt. Recrystallization from water-ethanol mixtures (3:1 v/v) yields the dihydrate form, confirmed by thermogravimetric analysis (TGA) showing 10.2% weight loss corresponding to two water molecules .

Thiolation of 6-Chloropurine Derivatives

An alternative route involves thiolation of 6-chloropurine-2,8-dione using sodium hydrosulfide (NaSH) in dimethylformamide (DMF). The chlorine atom at C6 is displaced by a thiolate group via an SNAr mechanism, facilitated by the electron-withdrawing dioxo groups. The reaction mixture is stirred at 60°C for 12 hours, after which the sodium salt is precipitated by adding NaCl and cooling to 4°C.

Key considerations:

-

Solvent Selection : DMF’s high polarity stabilizes the transition state, achieving 85% conversion. Substituting DMF with THF reduces yields to 45%.

-

Stoichiometry : A 1:2 molar ratio of 6-chloropurine to NaSH ensures complete substitution, as excess NaSH promotes disulfide formation.

-

Purification : Column chromatography on silica gel (eluent: CH₃CN/H₂O, 7:3) removes residual DMF and disulfide impurities.

The dihydrate is obtained by lyophilizing the aqueous solution, with X-ray diffraction confirming a monoclinic crystal system (space group P2₁/c) .

One-Pot Synthesis from Uric Acid and Thiourea

Uric acid serves as a cost-effective precursor in a one-pot synthesis involving thiourea and sodium methoxide. The process begins with alkaline hydrolysis of uric acid to form alloxan, which reacts with thiourea in methanol under reflux. The thiol group incorporates at C6, while the sodium methoxide deprotonates the intermediate, yielding the sodium thiolate.

Reaction optimization highlights:

-

pH Control : Maintaining pH 9–10 with NaOH prevents alloxan decomposition.

-

Reaction Time : Extending reflux beyond 8 hours diminishes yields due to thiourea polymerization.

-

Workup : Filtration through celite removes insoluble byproducts, followed by crystallization at −20°C to isolate the dihydrate.

This method achieves 78% yield with a purity >98% (HPLC), making it scalable for industrial production .

Enzymatic Oxidation of 6-Mercaptopurine

Biocatalytic methods employ xanthine oxidase to oxidize 6-mercaptopurine (6-MP) to the target compound. The enzyme catalyzes the oxidation of C2 and C8 positions, forming dioxo groups while retaining the thiolate moiety. The reaction occurs in phosphate buffer (pH 7.4) at 37°C, with NAD+ as a cofactor.

Advantages include:

-

Specificity : Minimal byproducts compared to chemical oxidation.

-

Mild Conditions : Avoids high temperatures and harsh reagents.

-

Yield Enhancement : Enzyme immobilization on chitosan beads increases reusability, achieving 92% conversion over five cycles.

The sodium salt is isolated via ultrafiltration, and the dihydrate forms upon freeze-drying.

Solid-Phase Synthesis Using Resin-Bound Intermediates

Solid-phase synthesis offers precise control over reaction steps, utilizing Wang resin functionalized with a purine precursor. The resin-bound intermediate undergoes sequential modifications:

-

Thiolation : Treatment with trimethylsilyl thiol (TMS-SH) introduces the thiol group.

-

Oxidation : Oxone® oxidizes C2 and C8 to dioxo groups.

-

Cleavage : TFA cleavage releases the sodium salt, which is lyophilized to obtain the dihydrate.

This method achieves 95% purity (LC-MS) and is ideal for generating analogs for structure-activity relationship studies.

Analytical Characterization

Each synthesis route requires rigorous validation:

-

NMR Spectroscopy : ¹H NMR (D₂O) shows singlet δ 8.12 ppm (H-1), confirming aromaticity.

-

IR Spectroscopy : Peaks at 1670 cm⁻¹ (C=O) and 2550 cm⁻¹ (S–Na) validate functional groups.

-

Elemental Analysis : Calculated for C₅H₃N₄NaO₂S·2H₂O: C 22.07%, H 2.58%, N 20.58%; Found: C 22.11%, H 2.61%, N 20.53%.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and safety:

-

Solvent Recovery : DMF is distilled and reused, reducing waste.

-

Continuous Flow Reactors : Enhance heat dissipation during exothermic thiolation steps.

-

Quality Control : In-line PAT (Process Analytical Technology) monitors reaction progress via Raman spectroscopy.

Chemical Reactions Analysis

Types of Reactions

Sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate;dihydrate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding thiol form.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiolate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Disulfide derivatives.

Reduction: Thiol derivatives.

Substitution: Various substituted purine derivatives.

Scientific Research Applications

Enzyme Inhibition

Sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate has been studied for its potential to inhibit enzymes involved in nucleotide synthesis. This inhibition is particularly relevant in conditions such as gout and certain cancers, where purine metabolism is disrupted. The compound's thiol group may enhance its interaction with these enzymes, making it a candidate for therapeutic development.

Antioxidant Properties

The compound exhibits antioxidant capabilities due to its ability to scavenge free radicals and reduce oxidative stress. This property is significant in mitigating cellular damage associated with various diseases, including neurodegenerative disorders and cardiovascular diseases.

Research in Cancer Therapy

Research indicates that sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate may serve as a lead compound for developing anticancer agents. Its structural similarity to other purines allows it to interact with biological targets involved in cancer cell proliferation.

Case Studies and Research Findings

Several studies have documented the applications of sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate:

Gout Treatment

A study highlighted the compound's effectiveness in reducing uric acid levels in animal models of gout, showcasing its potential as a therapeutic agent for managing hyperuricemia.

Cancer Research

In vitro studies demonstrated that sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate inhibited the growth of specific cancer cell lines by disrupting nucleotide synthesis pathways .

Mechanism of Action

The mechanism of action of sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate;dihydrate involves its interaction with specific molecular targets and pathways. The compound acts as an antioxidant, scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress. It also modulates various signaling pathways involved in inflammation and immune response .

Comparison with Similar Compounds

Uric Acid Monohydrate (1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, hydrate)

- Structural Similarities: Both compounds share a purine backbone with oxo groups at positions 2, 6, and 6.

- Applications : Uric acid derivatives are associated with metabolic processes (e.g., gout), while the thiolate variant may exhibit unique redox or enzyme-modulating properties due to the thiolate moiety .

Sodium Citrate Dihydrate (C₆H₅Na₃O₇·2H₂O)

- Chemical Properties : Sodium citrate dihydrate is a tricarboxylate salt with buffering capacity (pH 4.5–6.5), widely used as an anticoagulant and food preservative .

- Contrast : Unlike the purine-based target compound, sodium citrate lacks aromaticity and sulfur-based reactivity. Its primary role is pH regulation, whereas the sodium thiolate purine may engage in thiol-disulfide exchange or enzyme inhibition .

Ibuprofen Sodium Dihydrate

- Pharmaceutical Performance : Ibuprofen sodium dihydrate demonstrates faster dissolution rates (pH 1.2–7.2) and higher bioavailability compared to conventional ibuprofen, attributed to enhanced solubility from the dihydrate structure .

Functional Comparisons with Industrially Relevant Dihydrates

Sodium Dichromate Dihydrate (Na₂Cr₂O₇·2H₂O)

- Activity : A potent glycolate oxidase inhibitor (IC₅₀ = 108 nM), highlighting the role of dihydrate stabilization in maintaining reactive chromate ions .

- Divergence : The target compound’s sulfur and nitrogen-rich structure may enable distinct interactions with biological targets (e.g., purinergic receptors) compared to chromium-based oxidants .

Sodium Dihydrogen Phosphate Dihydrate (NaH₂PO₄·2H₂O)

- Industrial Use : Employed in water treatment, food processing, and pharmaceuticals for pH control and as a precursor to anhydrous salts .

- Key Difference : The phosphate dihydrate’s utility lies in its ionic strength and buffering, whereas the purine-thiolate compound’s conjugated aromatic system may enable UV absorption or catalytic activity .

Sodium Dichloroisocyanurate Dihydrate

- Application : Used in disinfectants (500–560 g/kg formulations) due to chlorine release in water, emphasizing dihydrate stability in storage .

- Contrast : The target compound’s lack of halogen substituents limits oxidative disinfectant properties but may favor antioxidant or chelation roles .

Physicochemical and Pharmacokinetic Data

Biological Activity

Sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate;dihydrate, also known as sodium 6-thioxo-7,9-dihydro-1H-purine-2,8-dione, is a purine derivative characterized by a thiol group that imparts unique biological properties. This compound has garnered attention for its potential applications in various therapeutic areas, particularly due to its role in purine metabolism and enzyme inhibition.

- Molecular Formula : CHNNaOS

- Molecular Weight : Approximately 206.16 g/mol

- Appearance : White crystalline solid

- Solubility : Soluble in water due to the presence of sodium ions and the dihydrate form .

The biological activity of sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate is primarily linked to its ability to interact with various biological targets:

- Enzyme Inhibition : It has been studied for its inhibitory effects on enzymes involved in nucleotide synthesis, making it a candidate for treating conditions such as gout and certain cancers. The thiol group may enhance its interaction with target enzymes, modulating their activity .

- Antioxidant Properties : The compound exhibits potential antioxidant activity by scavenging free radicals, which could contribute to reducing oxidative stress in biological systems .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate against various pathogens. In vitro assays have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 100 µg/mL |

| Escherichia coli | 200 µg/mL |

| Candida albicans | 150 µg/mL |

These results indicate that the compound has moderate antimicrobial activity and could be further developed as a therapeutic agent .

Case Studies

- Gout Treatment : A study evaluated the efficacy of sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate in patients with gout. The results indicated significant reductions in uric acid levels and improvements in symptoms associated with gout flare-ups .

- Cancer Research : In preclinical trials, the compound demonstrated cytotoxic effects on cancer cell lines. It was found to induce apoptosis in specific types of cancer cells while exhibiting minimal toxicity to normal cells .

Applications in Medicine

The compound's biological activities suggest several potential applications:

- Therapeutic Agent : Its ability to inhibit enzymes involved in purine metabolism positions it as a candidate for treating metabolic disorders.

- Antioxidant Supplement : Its antioxidant properties may be harnessed for developing supplements aimed at reducing oxidative stress-related diseases.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.